Cas no 16682-67-0 (4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine)

4-Chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 4-position, a 4-methoxybenzyl substituent at the 5-position, and a methyl group at the 6-position, contributing to its reactivity and selectivity in synthetic pathways. The presence of the 2-amine group enhances its utility as a versatile intermediate for further functionalization. This compound is particularly valuable in the development of biologically active molecules due to its balanced lipophilicity and electronic properties. It is commonly employed in medicinal chemistry for the synthesis of targeted inhibitors and modulators. High purity and stability under standard conditions ensure reliable performance in experimental applications.
4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine structure
16682-67-0 structure
Product name:4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine
CAS No:16682-67-0
MF:C13H14ClN3O
MW:263.722761631012
CID:2143805
PubChem ID:919161

4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine
    • 4-chloro-5-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine
    • AKOS022124655
    • 16682-67-0
    • SB59130
    • HMS2591F10
    • CHEMBL1468548
    • MLS000587114
    • DB-358074
    • SMR000211079
    • SCHEMBL853400
    • DTXSID50358841
    • STL328670
    • Oprea1_251902
    • RADGYDQYKGFPSQ-UHFFFAOYSA-N
    • 4-CHLORO-5-(4-METHOXYBENZYL)-6-METHYLPYRIMIDIN-2-AMINE
    • MDL: MFCD02235104
    • Inchi: InChI=1S/C13H14ClN3O/c1-8-11(12(14)17-13(15)16-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,15,16,17)
    • InChI Key: RADGYDQYKGFPSQ-UHFFFAOYSA-N
    • SMILES: CC1=C(CC2=CC=C(C=C2)OC)C(=NC(=N)N1)Cl

Computed Properties

  • Exact Mass: 263.0825398Da
  • Monoisotopic Mass: 263.0825398Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 61Ų

4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313094-1g
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
16682-67-0 95%
1g
$625 2021-08-18
Alichem
A089006099-1g
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
16682-67-0 97%
1g
$711.04 2022-04-02
Chemenu
CM313094-1g
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
16682-67-0 95%
1g
$689 2023-02-02

4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine Related Literature

Additional information on 4-chloro-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-2-ylamine

4-Chloro-5-(4-Methoxy-Benzyl)-6-Methyl-Pyrimidin-2-Ylamine: A Comprehensive Overview

4-Chloro-5-(4-Methoxy-Benzyl)-6-Methyl-Pyrimidin-2-Ylamine, identified by the CAS registry number 16682-67-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine class of heterocyclic compounds, which are widely studied due to their diverse biological activities and potential applications in drug discovery.

The molecular structure of 4-Chloro-5-(4-Methoxy-Benzyl)-6-Methyl-Pyrimidin-2-Ylamine is characterized by a pyrimidine ring system with substituents at positions 2, 4, 5, and 6. The presence of a chlorine atom at position 4, a methoxybenzyl group at position 5, and a methyl group at position 6 introduces unique electronic and steric properties to the molecule. These features make it a promising candidate for various chemical modifications and biological evaluations.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders. The substitution pattern of this compound allows for further functionalization, enabling the creation of derivatives with enhanced potency and selectivity.

In terms of synthesis, 4-Chloro-5-(4-Methoxy-Benzyl)-6-Methyl-Pyrimidin-2-Ylamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the reactivity of the pyrimidine ring system and its substituents to achieve desired transformations. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and the availability of starting materials.

The pharmacological profile of this compound has been investigated in several preclinical studies. Results indicate that it exhibits moderate inhibitory activity against certain protein kinases, suggesting its potential as a lead compound for drug development. However, further research is required to optimize its pharmacokinetic properties and assess its safety profile.

In addition to its therapeutic applications, 4-Chloro-5-(4-Methoxy-Benzyl)-6-Methyl-Pyrimidin-2-Ylamine has also been studied for its role in chemical catalysis and materials science. Its ability to act as a ligand in transition metal complexes has opened new avenues for exploring catalytic processes in organic synthesis.

The growing interest in this compound is reflected in the increasing number of scientific publications dedicated to its properties and applications. Researchers are particularly focused on understanding its interaction with biological targets at the molecular level, which could provide insights into its mechanism of action and guide future drug design efforts.

In conclusion, 4-Chloro-5-(4-Methoxy-Benzyl)-6-Methyl-Pyrimidin-2-Ylamine represents a valuable asset in the chemical toolbox for developing innovative therapeutic agents. Its unique structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a key player in contemporary drug discovery research.

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